2-Thioxo-2,3-dihydrothiazole-5-carbonitrile
CAS No.: 56750-17-5
Cat. No.: VC17310942
Molecular Formula: C4H2N2S2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56750-17-5 |
|---|---|
| Molecular Formula | C4H2N2S2 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | 2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C4H2N2S2/c5-1-3-2-6-4(7)8-3/h2H,(H,6,7) |
| Standard InChI Key | ZFSHQSHTCMIJTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=S)N1)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 2-thioxo-2,3-dihydrothiazole-5-carbonitrile consists of a five-membered thiazole ring, where:
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Position 2: A thione group () replaces the typical ketone oxygen, enhancing electrophilic reactivity.
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Position 5: A cyano group () introduces strong electron-withdrawing effects, influencing both electronic and steric properties.
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Ring saturation: The 2,3-dihydro designation indicates partial saturation at the 2 and 3 positions, reducing aromaticity compared to fully unsaturated thiazoles.
The IUPAC name, 2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile, reflects these substituents and the ring’s hydrogenation state. The canonical SMILES representation, \text{C1=C(SC(=S)N1)C#N}, further clarifies the connectivity and functional groups.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 56750-17-5 | |
| Molecular Formula | ||
| Molecular Weight | 142.2 g/mol | |
| XLogP3-AA (Log P) | 0.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for 2-thioxo-2,3-dihydrothiazole-5-carbonitrile are scarce, its synthesis likely follows established methodologies for thiazole derivatives. A generalized approach involves:
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Cyclocondensation: Reaction of thiourea derivatives with α-haloketones or α-haloacids in the presence of bases.
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Thione Introduction: Treatment with carbon disulfide () and potassium hydroxide () to install the thione group.
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Cyano Functionalization: Subsequent nitration or cyanation reactions to introduce the carbonitrile moiety.
Challenges include controlling regioselectivity during cyclization and minimizing side reactions from the reactive thione and cyano groups.
Optimization Strategies
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity.
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Catalysis: Lewis acids (e.g., ) may accelerate cyclization steps.
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Purification: Chromatographic techniques or recrystallization from ethanol are typically employed to isolate the pure compound.
Physical and Chemical Properties
Physicochemical Characteristics
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Appearance: Crystalline solid (exact morphology undocumented).
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, acetone) due to hydrogen-bonding capacity; limited solubility in hydrocarbons.
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Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage in airtight containers under inert atmospheres.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at (C≡N stretch) and (C=S stretch).
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NMR: NMR signals expected near for aromatic protons and for NH groups (if present).
Chemical Reactivity and Stability
Electrophilic Reactivity
The thione group () acts as a soft electrophile, participating in:
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Nucleophilic Additions: Reactions with amines or thiols to form thioamides or disulfides.
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Coordination Chemistry: Binding to transition metals (e.g., , ) via sulfur lone pairs, relevant to catalysis.
Cyano Group Transformations
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Hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.
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Cycloadditions: Participation in [2+3] cycloadditions with azides to form tetrazole derivatives.
Applications in Industrial and Research Contexts
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing kinase inhibitors or antimicrobial agents.
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Prodrug Design: The cyano group can be modified to improve bioavailability.
Materials Science
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Ligand Design: Coordinates with metals to create catalysts for cross-coupling reactions.
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Polymer Additives: Enhances thermal stability in sulfur-containing polymers.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Avoid ingestion |
| H315 | Wear protective gloves |
| H335 | Ensure adequate ventilation |
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